molecular formula C13H11NO2S B12547376 3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid CAS No. 668262-21-3

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B12547376
CAS No.: 668262-21-3
M. Wt: 245.30 g/mol
InChI Key: ZKZAMCLENUZHHF-UHFFFAOYSA-N
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Description

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with pyridine derivatives. One common method involves the reaction of 4-pyridinemethanethiol with 3-bromobenzoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Pyridin-3-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the pyridine ring attached at a different position.

    4-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.

    2-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.

Uniqueness

3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

668262-21-3

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

3-(pyridin-4-ylmethylsulfanyl)benzoic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-2-1-3-12(8-11)17-9-10-4-6-14-7-5-10/h1-8H,9H2,(H,15,16)

InChI Key

ZKZAMCLENUZHHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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